N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Description
N-(3,5-Dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a substituted acetamide derivative featuring a 3,5-dimethylphenyl group attached to the amide nitrogen and a 4-methylphenylsulfanyl moiety at the acetamide’s α-carbon.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-4-6-16(7-5-12)20-11-17(19)18-15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQNDKSJVYWADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 3,5-dimethylaniline with 4-methylthiophenol in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the acetamide group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions such as oxidation, reduction, and substitution. It can be modified to produce derivatives with tailored properties for specific applications in materials science and pharmaceuticals.
Biology
- Biological Activity Studies : Preliminary studies indicate that N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide exhibits notable biological activities. Research has focused on its interactions with biomolecules, potentially leading to insights into its role as an enzyme inhibitor or receptor modulator.
Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties. Its structure suggests possible applications in drug development, particularly as an anti-inflammatory or analgesic agent. Various studies have explored its efficacy against specific disease models, including cancer and bacterial infections.
Industry
- Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties that enable it to act as a catalyst or reagent in industrial processes.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of derivatives of this compound against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The results indicated moderate to strong antibacterial activity compared to standard antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 12 |
| This compound | E. coli | 18 |
Case Study 2: Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways. This inhibition was quantified using enzyme assays that measured the compound's effect on enzyme activity levels.
| Enzyme | Control Activity (U/mL) | Activity with Compound (U/mL) |
|---|---|---|
| COX-1 | 100 | 60 |
| COX-2 | 100 | 50 |
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups
- N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-acetamide (): The replacement of the sulfanyl group with trichloromethyl results in a highly electron-withdrawing acetamide side chain. This substitution significantly alters crystal packing, with the compound crystallizing in an asymmetric unit containing two molecules, unlike mono-substituted analogs (e.g., 3-chlorophenyl or 3-methylphenyl derivatives).
- N-(3,5-Dimethylphenyl)-2-(4-Hydroxyphenyl)acetamide (): Substituting the sulfanyl group with a hydroxylphenyl moiety simplifies synthesis, yielding 86% under optimized conditions. The hydroxyl group introduces hydrogen-bonding capacity, which may enhance crystallinity compared to the sulfanyl analog .
Aromatic Ring Modifications
- N-(3,5-Dibromophenyl)-2-(4-Hydroxyphenyl)acetamide (): Bromine atoms at the 3,5-positions increase molecular weight and steric bulk, reducing synthetic yields (31.8–89.5%) compared to dimethyl-substituted analogs. The bromine’s electron-withdrawing nature may also influence electronic interactions in biological systems .
- N-(2-Chloro-4-Methylphenyl)-Benzimidazolyl Acetamide (): Introducing a benzimidazole-thioether side chain and chloro substituents enhances elastase inhibition (IC₅₀ values in µM range), highlighting the importance of heterocyclic moieties in bioactivity .
Crystallographic and Hydrogen-Bonding Patterns
The title compound’s structure is expected to resemble N-(3,5-Dimethylphenyl)acetamide derivatives (), which form infinite chains via N–H⋯O and C–H⋯O hydrogen bonds. However, the sulfanyl group’s larger atomic radius and lower electronegativity (compared to chloro or hydroxyl groups) may disrupt packing efficiency, altering melting points or solubility .
Biological Activity
N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 257.37 g/mol. The compound features a dimethylphenyl group and a sulfanyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Thiol Interactions : The sulfanyl group can react with thiol groups in proteins, potentially modulating enzyme activities and influencing signaling pathways.
- Aromatic Interactions : The aromatic rings in the structure facilitate π-π stacking interactions with other aromatic compounds, which may affect various biological processes.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have shown that it can inhibit the growth of several bacterial strains, suggesting potential as an antibacterial agent. For instance, it has demonstrated comparable efficacy to standard antibiotics against pathogens such as Staphylococcus aureus and Salmonella typhi.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines. A study reported that derivatives of similar structures showed significant activity against colon carcinoma cell lines, highlighting the potential for further exploration in cancer therapy .
Study 1: Enzyme Inhibition
A study focused on the enzyme inhibitory potential of related sulfonamide compounds found that this compound could inhibit key enzymes involved in metabolic pathways associated with diabetes and neurodegenerative diseases. The compound exhibited notable inhibition against α-glucosidase and butyrylcholinesterase, indicating its potential therapeutic applications .
Study 2: Antibacterial Efficacy
In a comparative study assessing the antibacterial efficacy of various compounds, this compound was evaluated alongside established antibiotics. Results indicated that this compound had a minimum inhibitory concentration (MIC) close to that of ciprofloxacin, suggesting it could be a viable alternative for treating bacterial infections .
Data Summary Table
| Biological Activity | Tested Against | Efficacy |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Comparable to standard antibiotics |
| Anticancer | Colon carcinoma cell lines | Significant cytotoxic effects |
| Enzyme Inhibition | α-glucosidase | Notable inhibition |
| Enzyme Inhibition | Butyrylcholinesterase | Significant inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
